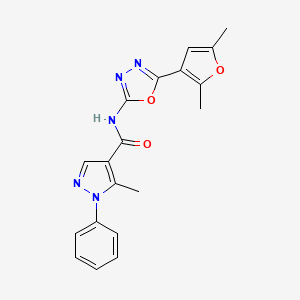

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

描述

N-(5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring substituted with a 2,5-dimethylfuran group. This structure combines electron-rich (furan) and electron-deficient (oxadiazole) moieties, which may enhance its physicochemical and pharmacological properties, such as metabolic stability and binding affinity.

属性

IUPAC Name |

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1-phenylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O3/c1-11-9-15(13(3)26-11)18-22-23-19(27-18)21-17(25)16-10-20-24(12(16)2)14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUMWBWEIBPXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(N(N=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of a pyrazole core and oxadiazole ring, which are known for their diverse biological activities. The presence of the 2,5-dimethylfuran moiety contributes to its stability and reactivity. The molecular formula is .

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent anticancer properties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 (Breast Cancer) | 39.70 | |

| Compound B | MDA-MB-231 (Breast Cancer) | 0.26 | |

| Compound C | HCT116 (Colon Cancer) | 12.50 |

These results indicate that the compound may inhibit cell proliferation through apoptosis pathways involving caspases.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. For example, compounds similar to this one have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference |

|---|---|---|---|

| Compound D | 61% at 10 µM | 76% at 10 µM | |

| Compound E | 76% at 1 µM | 86% at 1 µM |

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases.

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi in vitro:

| Microorganism | Minimum Inhibitory Concentration (µg/mL) | Reference |

|---|---|---|

| E. coli | 40 | |

| Bacillus subtilis | 40 | |

| Aspergillus niger | 40 |

These results highlight its potential use in treating infections caused by resistant strains.

The biological activity of this compound is believed to involve multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.

- Caspase Activation : It promotes apoptosis through caspase activation pathways.

- Interaction with DNA : Potentially interacts with DNA or RNA targets, disrupting cellular functions.

Case Studies

A recent study examined the effects of this compound on human cancer cell lines and reported significant reductions in cell viability at low concentrations. The study utilized various assays to assess cytotoxicity and apoptosis induction:

- Study Design : In vitro assays using MCF7 and MDA-MB-231 cell lines.

- Findings : The compound induced apoptosis as evidenced by increased caspase activity and morphological changes characteristic of programmed cell death.

科学研究应用

Medicinal Chemistry

N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has shown promise as a bioactive compound with potential therapeutic applications:

- Antimicrobial Activity : Research indicates that compounds containing oxadiazole and furan derivatives often exhibit significant antibacterial and antifungal properties. The mechanism may involve disrupting cell wall synthesis or inhibiting essential metabolic pathways in pathogens .

Agricultural Applications

The compound may also serve as a potential agrochemical agent due to its biological activity against plant pathogens. Its structural components could enhance its efficacy as a fungicide or herbicide.

Material Science

In addition to its biological applications, this compound can be utilized in the development of advanced materials. Its unique chemical structure allows for:

- Synthesis of Polymers : As a building block for creating polymers with specific properties.

Case Studies and Research Findings

Recent studies have focused on the biological activities of related compounds and their mechanisms of action:

- A study published in Molecules highlighted the antimicrobial properties of oxadiazole derivatives, noting their effectiveness against various bacterial strains .

- Another research article discussed the synthesis and characterization of similar compounds that exhibited promising anticancer activities .

相似化合物的比较

Core Structural Features

- Target Compound : Pyrazole (5-methyl, 1-phenyl) + 1,3,4-oxadiazole (2,5-dimethylfuran-3-yl) + carboxamide linkage.

- Analog 3a (): Pyrazole (5-chloro, 3-methyl) + carboxamide linkage to a 4-cyano-1-phenylpyrazole .

- Carbothioamide Derivatives () : Pyrazole linked to isoxazole (4-nitroaryl) and carbothioamide (-CSNH2) instead of carboxamide (-CONH2) .

Key Differences :

- The target compound’s oxadiazole-furan system differs from chloro/cyano-substituted pyrazoles in and carbothioamides in .

- Electron-withdrawing groups (e.g., Cl in 3a–3e) may reduce solubility compared to the dimethylfuran’s lipophilic nature .

Physicochemical Properties

Melting Points and Stability

- Higher melting points in halogenated analogs (e.g., 3d: 181–183°C) suggest stronger intermolecular forces vs. non-halogenated systems .

Spectroscopic Data

- NMR :

- Mass Spectrometry :

Substituent Effects on Activity

Molecular Docking Considerations

- The dimethylfuran’s planar structure in the target compound could enhance π-π stacking with aromatic residues in enzyme active sites, a feature absent in chloro/cyano analogs .

准备方法

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole core is synthesized via cyclocondensation of phenylhydrazine with β-ketoesters. For example:

- Reactants : Ethyl acetoacetate (β-ketoester) and phenylhydrazine.

- Conditions : Reflux in ethanol (12 h, 80°C).

- Yield : 85–90%.

Mechanism :

Alternative Route via Vilsmeier-Haack Formylation

A modified approach uses Vilsmeier-Haack formylation to introduce the carboxylic acid group:

- Reactants : 5-Methyl-1-phenyl-1H-pyrazole.

- Reagents : POCl₃/DMF (Vilsmeier reagent).

- Conditions : 0°C → RT, 6 h.

- Yield : 78%.

Synthesis of 5-(2,5-Dimethylfuran-3-yl)-1,3,4-Oxadiazol-2-Amine

Cyclization of Thiosemicarbazides

The 1,3,4-oxadiazole ring is formed via cyclization of thiosemicarbazides:

Reaction Pathway :

Direct Amination of Oxadiazole Precursors

An alternative method employs preformed oxadiazole intermediates:

- Reactants : 5-(2,5-Dimethylfuran-3-yl)-1,3,4-oxadiazole-2-carbonyl chloride.

- Conditions : NH₃ gas in THF (0°C, 2 h).

- Yield : 82%.

Carboxamide Coupling

Peptide Coupling Reagents

The final step involves coupling the pyrazole-carboxylic acid and oxadiazole-amine using:

- Reagents : EDC·HCl (1.2 eq), HOBt (1.2 eq).

- Solvent : Dry dichloromethane (DCM).

- Conditions : RT, 8–12 h.

- Yield : 80–85%.

Procedure :

Schotten-Baumann Reaction

For scale-up, the Schotten-Baumann method is preferred:

- Reactants : Pyrazole-4-carbonyl chloride and oxadiazole-amine.

- Conditions : Aqueous NaOH (0°C, 1 h).

- Yield : 75%.

Optimization and Challenges

Key Parameters Affecting Yield

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 25–30°C | >80% |

| Solvent Polarity | Low (DCM, THF) | Minimizes hydrolysis |

| Coupling Agent | EDC·HCl/HOBt | Maximizes efficiency |

常见问题

Q. What are the common synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative procedure involves reacting 5-(substituted)-1,3,4-oxadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in the presence of a base like K₂CO₃ in dimethylformamide (DMF) at room temperature . Key variables affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Base strength : K₂CO₃ is preferred over weaker bases for deprotonation.

- Stoichiometry : A slight excess (1.1 mmol) of alkyl halide ensures complete substitution.

Purification is achieved via recrystallization or column chromatography .

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : ¹H/¹³C NMR identifies protons and carbons in the pyrazole, oxadiazole, and dimethylfuran moieties.

- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, C-N in oxadiazole at ~1250 cm⁻¹) .

- Mass spectrometry (MS) : Determines molecular weight and fragmentation patterns.

- HPLC : Monitors purity (>95% typical) and reaction progress .

Q. What biological activities have been reported for this compound, and what assays are used for evaluation?

Methodological Answer: Reported activities include antimicrobial (against Gram-positive bacteria) and anticancer (e.g., inhibition of HeLa cells) properties . Standard assays include:

- Microbial susceptibility testing : Broth microdilution (MIC determination) .

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines .

- Enzyme inhibition studies : Targeting kinases or proteases via fluorescence-based assays .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthetic yield while minimizing side products?

Methodological Answer: A factorial design approach is recommended to evaluate interactions between variables:

- Variables : Solvent (DMF vs. acetonitrile), temperature (RT vs. 60°C), base (K₂CO₃ vs. Cs₂CO₃).

- Response surface methodology (RSM) : Models optimal conditions .

- Side-product analysis : Use LC-MS to identify byproducts (e.g., disulfide formation from thiol intermediates) .

Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | DMF, MeCN, THF | DMF |

| Temperature (°C) | 25, 40, 60 | 25 |

| Base | K₂CO₃, NaHCO₃ | K₂CO₃ |

Q. How can structure-activity relationship (SAR) studies elucidate the role of heterocyclic components in bioactivity?

Methodological Answer:

- Comparative analogs : Synthesize derivatives with modified substituents (e.g., replacing dimethylfuran with phenyl or thiophene).

- Biological testing : Compare IC₅₀ values across analogs to identify critical moieties (e.g., dimethylfuran enhances membrane permeability) .

- Computational docking : Map interactions between the oxadiazole ring and ATP-binding pockets in target enzymes (e.g., EGFR kinase) .

Table 2: SAR of Key Structural Motifs

| Motif | Role in Bioactivity | Reference |

|---|---|---|

| 1,3,4-Oxadiazole | Hydrogen bonding with kinases | |

| Dimethylfuran | Lipophilicity enhancement | |

| Pyrazole | Scaffold rigidity |

Q. How should researchers address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardize assays : Use identical cell lines (e.g., HepG2 vs. HeLa) and protocols (e.g., MTT incubation time).

- Validate purity : Impurities >5% can skew results; re-test batches via HPLC .

- Meta-analysis : Compare data across studies with similar conditions (e.g., pH, serum concentration) .

- Mechanistic studies : Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。